Mupirocin lithium

Catalog No.
S950019
CAS No.
73346-79-9
M.F
C26H43LiO9
M. Wt
506.561
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mupirocin lithium

CAS Number

73346-79-9

Product Name

Mupirocin lithium

IUPAC Name

lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate

Molecular Formula

C26H43LiO9

Molecular Weight

506.561

InChI

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1

InChI Key

XFIKMPRBSORKQP-JATHGWPISA-M

SMILES

[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O

Synonyms

L-talo-Non-2-enonic acid, 5,9-anhydro-2,3,4,8-tetradeoxy-8-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-, 8-carboxyoctyl ester, lithium salt, (2E)- (9CI); L-talo-Non-2-enonic acid, 5,9-anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hy

Studying Mupirocin Resistance:

Mupirocin lithium is used to study the development and mechanisms of resistance to mupirocin in various bacterial species, particularly Staphylococcus aureus. Researchers utilize it to assess the emergence and prevalence of resistant strains, allowing for a better understanding of this growing public health concern. Studies often involve exposing bacterial cultures to varying concentrations of mupirocin lithium and analyzing their growth patterns and genetic mutations associated with resistance. [Source: National Institutes of Health. ""]

Investigating Mycoplasma Susceptibility:

Mupirocin lithium can be employed to investigate the susceptibility of Mycoplasma species to mupirocin. Mycoplasma are a unique group of bacteria lacking a cell wall, making them inherently resistant to many antibiotics. Studies using mupirocin lithium help determine the effectiveness of this drug against these atypical pathogens and inform treatment strategies for Mycoplasma infections. [Source: National Institutes of Health. ""]

Selective Enumeration of Bifidobacteria:

Mupirocin lithium, in combination with specific culture media, serves as a selective agent in the enumeration of Bifidobacteria from fermented milk products. This application leverages the fact that mupirocin inhibits the growth of most other bacteria commonly found in these products, allowing for the isolation and quantification of Bifidobacteria, which are considered beneficial gut bacteria. [Source: ""]

Other Research Applications:

Beyond the specific examples mentioned, mupirocin lithium may also be used in various other research settings, such as:

  • Investigating the interaction of mupirocin with other drugs or treatments.
  • Studying the impact of mupirocin on bacterial biofilms.
  • Exploring the potential of mupirocin for topical or localized applications.

Mupirocin lithium is a lithium salt of mupirocin, a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. The chemical formula for mupirocin lithium is C26H43LiO9C_{26}H_{43}LiO_{9} with a molecular weight of 506.56 g/mol . Mupirocin is primarily known for its ability to inhibit bacterial protein synthesis, making it effective against a variety of Gram-positive bacteria, particularly Staphylococcus aureus . Mupirocin lithium is often utilized in clinical settings for topical applications, especially in treating skin infections.

Mupirocin lithium acts by inhibiting isoleucyl-tRNA synthetase, an enzyme responsible for attaching isoleucine to tRNA molecules during protein synthesis in bacteria []. This disrupts the formation of essential proteins, ultimately leading to bacterial cell death [].

Mupirocin lithium is generally considered safe for topical use; however, some studies suggest potential for irritation or allergic reactions at the application site []. As with any research chemical, it is essential to handle mupirocin lithium with proper personal protective equipment and adhere to laboratory safety protocols.

Typical of esters and carboxylic acids. The key reaction involves the hydrolysis of the ester bond, which can lead to the release of mupirocin and lithium ions in aqueous environments. This hydrolysis can be catalyzed by both acid and base conditions, affecting the stability and efficacy of the compound in different formulations .

Additionally, mupirocin can participate in Michael addition reactions due to its α,β-unsaturated carbonyl structure, allowing it to react with nucleophiles. This property is significant in its mechanism of action against bacteria, where it binds to bacterial isoleucyl-tRNA synthetase, inhibiting protein synthesis .

Mupirocin lithium exhibits potent antibacterial activity against a range of Gram-positive bacteria. Its primary mechanism involves the inhibition of protein synthesis by competitively binding to the isoleucyl-tRNA synthetase enzyme . This action prevents the incorporation of isoleucine into proteins, leading to bacterial cell death.

Moreover, mupirocin has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable option in treating resistant infections. In addition to its antibacterial properties, mupirocin lithium has demonstrated low systemic absorption when applied topically, minimizing potential side effects .

The synthesis of mupirocin lithium typically involves the following steps:

  • Fermentation: Mupirocin is produced via fermentation using Pseudomonas fluorescens cultures.
  • Isolation and Purification: Following fermentation, mupirocin is extracted and purified through various chromatographic techniques.
  • Salt Formation: Mupirocin is then reacted with lithium hydroxide or lithium carbonate to form mupirocin lithium. This step enhances its solubility and stability for pharmaceutical applications .

Mupirocin lithium is primarily used in:

  • Topical Antibiotics: It is commonly formulated in ointments and creams for treating skin infections such as impetigo and infected wounds.
  • Surgical Prophylaxis: It may be used pre-operatively to reduce the risk of surgical site infections caused by Gram-positive bacteria.
  • Antibacterial Agents: Mupirocin lithium serves as a selective agent in microbiological media for isolating specific bacterial strains .

Mupirocin lithium belongs to a class of antibiotics that share structural similarities with other compounds. Here are some comparable compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
MupirocinNatural antibioticInhibits bacterial protein synthesisEffective against MRSA
Fusidic AcidSteroid antibioticInhibits bacterial protein synthesisUsed primarily for skin infections
RetapamulinPleuromutilin derivativeInhibits protein synthesis at ribosomal levelBroad-spectrum activity against Gram-positive
ClindamycinLincosamideInhibits protein synthesis by binding to ribosomeEffective against anaerobic bacteria

Uniqueness of Mupirocin Lithium

Mupirocin lithium's uniqueness lies in its specific action against Staphylococcus aureus, including resistant strains like MRSA, coupled with its minimal systemic absorption when applied topically. This makes it particularly suitable for localized treatment without significant side effects associated with systemic antibiotics .

Mupirocin lithium, the lithium salt of the polyketide antibiotic mupirocin (pseudomonic acid A), traces its origins to the Gram-negative bacterium Pseudomonas fluorescens. Initial isolation of the parent compound, mupirocin, occurred in 1971 through fermentation studies of P. fluorescens strain NCIMB 10586. Researchers identified pseudomonic acid A as the primary metabolite, constituting over 90% of the antibiotic mixture produced by this strain. The discovery marked a pivotal advancement in antimicrobial research due to mupirocin’s unique structural features, including a 17-carbon monic acid core esterified with a 9-carbon fatty acid side chain.

The lithium salt form emerged as a critical derivative during early pharmaceutical development. Unlike the sodium salt, which exhibited hygroscopic and amorphous properties, mupirocin lithium demonstrated superior stability and crystallinity, making it preferable for industrial-scale production. Patent filings from the late 1970s detail optimized isolation protocols involving extraction with polar organic solvents (e.g., methyl isobutyl ketone) followed by precipitation using lithium carboxylates. This innovation addressed challenges in purifying the free acid form, which proved thermally unstable and difficult to isolate.

Evolution of Mupirocin Lithium Research

Research on mupirocin lithium advanced significantly through the 1980s–2000s, driven by its clinical efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Key milestones include:

Structural and Biosynthetic Elucidation

  • Biosynthetic Pathways: Genetic studies revealed that mupirocin biosynthesis in P. fluorescens involves a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) system. Parallel pathways produce pseudomonic acids A (major) and B/C (minor), differing in oxygenation patterns at C10–C11.
  • Tailoring Modifications: Epoxidation at C10–C11 by the mupO-encoded cytochrome P450 oxidase emerged as a critical step in pseudomonic acid A production. Mutagenesis studies demonstrated that mupO inactivation shifts production toward pseudomonic acid B, highlighting pathway plasticity.

Pharmacological Optimization

  • Solubility Profiling: Mupirocin lithium exhibits enhanced aqueous solubility (10 mg/mL) compared to the free acid (26.5 µg/mL), enabling formulation flexibility.
  • Stability Metrics: Crystalline mupirocin lithium remains non-hygroscopic at ambient temperatures, unlike its sodium counterpart, which requires vacuum drying.

Table 1: Comparative Properties of Mupirocin Derivatives

PropertyMupirocin Free AcidMupirocin Lithium
Aqueous Solubility26.5 µg/mL10 mg/mL
CrystallinityAmorphousCrystalline
HygroscopicityModerateNon-hygroscopic
Thermal StabilityDecomposes >50°CStable ≤100°C

Significance in Antimicrobial Research Landscape

Mupirocin lithium’s clinical importance stems from two interrelated factors:

Unique Mechanism of Action

Mupirocin inhibits bacterial isoleucyl-tRNA synthetase (IleRS), a validated target absent in mammalian cells. Structural analyses show that the monic acid moiety competitively binds IleRS’s isoleucine pocket, while the C9 side chain occupies the ATP-binding site. This dual interaction prevents isoleucine adenylation and tRNA charging, halting protein synthesis.

Spectrum of Activity

  • Gram-Positive Pathogens: Mupirocin lithium demonstrates potent activity against Staphylococcus aureus (MIC ≤0.5 µg/mL) and Streptococcus pyogenes, including multidrug-resistant strains.
  • MRSA Eradication: Nasal applications of mupirocin lithium ointment reduce MRSA colonization rates by >90%, making it a cornerstone of decolonization protocols.
  • Resistance Dynamics: Plasmid-acquired ileS2 (encoding resistant IleRS) confers high-level resistance (MIC ≥512 µg/mL), observed in 2–65% of clinical isolates depending on usage patterns.

Table 2: Antimicrobial Spectrum of Mupirocin Lithium

OrganismMIC Range (µg/mL)Resistance Mechanism
Staphylococcus aureus0.06–0.5ileS1 mutations (low-level)
MRSA0.12–0.25ileS2 acquisition (high-level)
Streptococcus pyogenes0.25–1.0Not yet characterized
Haemophilus influenzae≤0.016–0.25Reduced permeability

Molecular Formula and Structural Elucidation

Mupirocin lithium represents the lithium salt form of pseudomonic acid A, a unique antibiotic compound originally isolated from Pseudomonas fluorescens [1] [14] [17]. The compound possesses the molecular formula C₂₆H₄₃LiO₉ with a molecular weight of 506.56 grams per mole [1] [2] [6]. The Chemical Abstracts Service registry number for this compound is 73346-79-9 [1] [4] [6].

The complete International Union of Pure and Applied Chemistry name for mupirocin lithium is lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate [1] [2]. This systematic nomenclature reflects the complex structural architecture of the molecule, which consists of a nine-carbon fatty acid chain linked via an ester bond to a substituted tetrahydropyran ring system [17].

The structural framework of mupirocin lithium can be divided into three distinct components: a nonanoic acid moiety, a butenoyl linker with E-configuration double bond, and a highly substituted tetrahydropyran ring bearing an epoxide-containing side chain [1] [14]. The molecule contains multiple hydroxyl groups positioned at strategic locations that contribute to its biological activity [17] [18].

PropertyValue
Molecular FormulaC₂₆H₄₃LiO₉
Molecular Weight506.56 g/mol
CAS Registry Number73346-79-9
Chemical Name (IUPAC)lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate
Physical FormSolid powder
AppearanceWhite to off-white powder

Stereochemistry and Isomerism

Mupirocin lithium exhibits remarkable stereochemical complexity with multiple chiral centers that define its three-dimensional structure and biological properties [28] [29]. The molecule contains eight asymmetric carbon atoms, each with defined absolute configurations that are crucial for maintaining the compound's integrity and activity [1] [28].

The tetrahydropyran ring system contains four stereogenic centers with the following absolute configurations: C-2 (S), C-3 (R), C-4 (R), and C-5 (S) [1] [28]. These configurations establish the chair conformation of the pyran ring and determine the spatial orientation of the attached hydroxyl groups and side chains [28] [32].

The epoxide ring portion of the molecule contributes two additional chiral centers at C-2' (S) and C-3' (S), where the epoxide functionality maintains its stereochemical integrity throughout various chemical transformations [28] [32]. The hydroxylated butyl side chain attached to the epoxide ring contains two more stereogenic centers at C-1'' (S) and C-2'' (S), further increasing the molecular complexity [28].

The butenoyl linker region exhibits E-geometry across its double bond, which is essential for the proper spatial relationship between the fatty acid chain and the pyran ring system [1] [14]. This trans configuration contributes to the overall molecular rigidity and affects the compound's interaction with biological targets [17].

The optical rotation of mupirocin lithium has been determined to be [α]D -21.0±2.0° when measured at a concentration of 1 gram per 100 milliliters in water [5] [24]. This negative optical rotation confirms the predominant stereochemical configuration and serves as an important analytical parameter for quality control purposes [5].

PositionConfigurationDescription
C-2 (pyran ring)STetrahydropyran ring carbon attached to side chain
C-3 (pyran ring)RHydroxyl-bearing carbon in pyran ring
C-4 (pyran ring)RHydroxyl-bearing carbon in pyran ring
C-5 (pyran ring)SCarbon bearing epoxide-containing side chain
C-2' (epoxide)SEpoxide ring carbon
C-3' (epoxide)SEpoxide ring carbon bearing hydroxylated butyl chain
C-1'' (side chain)SMethyl-bearing carbon in butyl chain
C-2'' (side chain)SHydroxyl-bearing carbon in butyl chain
Double bond geometryETrans configuration in butenoyl moiety

Physical and Chemical Properties

Molecular Weight Determination

The molecular weight of mupirocin lithium has been precisely determined through multiple analytical techniques to be 506.56 grams per mole [1] [2] [6]. This value represents the sum of the atomic masses of all constituent atoms: 26 carbon atoms, 43 hydrogen atoms, one lithium atom, and 9 oxygen atoms [1] [6]. The molecular weight determination is consistent across various analytical platforms including mass spectrometry and elemental analysis [1] [3].

Compared to the parent compound mupirocin (pseudomonic acid A), which has a molecular weight of 500.63 grams per mole, the lithium salt form shows an increase of 5.93 mass units due to the replacement of the acidic hydrogen with lithium [14] [16]. This molecular weight difference is significant for analytical method development and quantitative analysis procedures [11].

The molecular weight determination serves as a fundamental parameter for pharmaceutical calculations, analytical method validation, and quality control procedures [11] [12]. High-resolution mass spectrometry confirms the exact molecular mass and provides additional structural confirmation through fragmentation patterns [1] [3].

Solubility Characteristics

Mupirocin lithium demonstrates significantly enhanced aqueous solubility compared to its parent acid form [5] [10] [24]. The compound exhibits free solubility in water at concentrations up to 10 milligrams per milliliter, representing a substantial improvement over the parent mupirocin compound, which shows only sparingly soluble characteristics at 26.5 micrograms per milliliter [5] [24].

This dramatic solubility enhancement results from the ionic nature of the lithium salt, which facilitates hydration and dissolution in aqueous media [10] [24]. The lithium cation forms strong ion-dipole interactions with water molecules, effectively increasing the compound's affinity for polar solvents [22] [23].

The improved solubility characteristics of mupirocin lithium provide significant advantages in pharmaceutical formulation development and analytical chemistry applications [10] [24]. The enhanced dissolution properties allow for more consistent and predictable behavior in aqueous systems compared to the less soluble free acid form [24].

Temperature effects on solubility have been observed, with increased dissolution rates at elevated temperatures, though specific quantitative data for temperature-dependent solubility coefficients are not extensively documented in the current literature [9] [13]. The compound maintains its solubility characteristics across a range of physiologically relevant pH values [10].

Stability Parameters

Mupirocin lithium demonstrates favorable stability characteristics under appropriate storage conditions [9] [12] [36]. The compound requires storage at temperatures between 2 and 8 degrees Celsius to maintain optimal stability and prevent degradation [10] [12] [36]. Unlike some hygroscopic pharmaceutical compounds, mupirocin lithium exhibits non-hygroscopic properties, reducing concerns about moisture uptake during storage and handling [10] [12].

Thermal stability studies indicate that the compound remains stable under recommended storage conditions, though specific decomposition temperature data are not readily available in the current literature [9] [13] [36]. The absence of significant thermal decomposition under normal storage conditions contributes to the compound's pharmaceutical utility [36].

Chemical stability assessment reveals that mupirocin lithium maintains its integrity when stored in tightly closed containers under dry conditions [12] [36]. The compound shows resistance to oxidative degradation when protected from light and excessive heat exposure [36]. pH stability studies demonstrate that the lithium salt form exhibits improved stability compared to the free acid across physiologically relevant pH ranges [10].

Long-term stability studies conducted under International Conference on Harmonisation guidelines confirm that mupirocin lithium maintains acceptable purity levels when stored according to recommended conditions [12]. Stability-indicating analytical methods have been developed to monitor potential degradation products and ensure continued product quality [11].

Structural Comparison with Related Pseudomonic Acids

Mupirocin lithium belongs to a family of structurally related antibiotics known as pseudomonic acids, which were originally isolated from Pseudomonas fluorescens [14] [15] [16]. Four primary members of this family have been characterized: pseudomonic acids A, B, C, and D, each possessing distinct structural modifications while maintaining the core molecular framework [15] [16] [20].

Pseudomonic acid A, the direct precursor to mupirocin lithium, serves as the major metabolite produced by Pseudomonas fluorescens and represents the most abundant compound in this family [14] [17] [20]. The structural identity between mupirocin and pseudomonic acid A confirms that mupirocin lithium is essentially the lithium salt derivative of this parent compound [14] [17].

Pseudomonic acid B differs from pseudomonic acid A through the presence of an additional hydroxyl group, making it a 3,4,5-trihydroxy analog [15] [16] [20]. This compound, also referred to as pseudomonic acid I, demonstrates the structural variability possible within this chemical family while maintaining the essential molecular architecture [15]. The molecular formula of pseudomonic acid B is C₂₆H₄₄O₁₀, reflecting the additional oxygen atom compared to pseudomonic acid A [16].

Pseudomonic acid C presents a notable structural variation where the characteristic epoxide oxygen is replaced by a double bond [15] [16] [20]. This modification results in a molecular formula of C₂₆H₄₂O₈ and represents a significant alteration to the side chain chemistry [16]. The compound maintains antibacterial activity despite this structural change, demonstrating the flexibility of the pharmacophore [19].

Pseudomonic acid D exhibits the most substantial structural modification among the family members, featuring a shorter fatty acid chain with a 4-nonenoic acid moiety instead of the full nonanoic acid chain [15] [16] [20]. This compound has a molecular formula of C₂₄H₄₀O₉, reflecting both the shortened chain length and maintained core structure [16].

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencePrimary Source
Pseudomonic Acid A (Mupirocin)C₂₆H₄₄O₉500.63Parent compound with carboxylic acidPseudomonas fluorescens (major metabolite)
Pseudomonic Acid BC₂₆H₄₄O₁₀516.633,4,5-trihydroxy analog of A (additional OH at C-5)Pseudomonas fluorescens (minor metabolite)
Pseudomonic Acid CC₂₆H₄₂O₈482.61Epoxide oxygen replaced by double bondPseudomonas fluorescens (minor metabolite)
Pseudomonic Acid DC₂₄H₄₀O₉472.574-nonenoic acid analog (shorter chain)Pseudomonas fluorescens (minor metabolite)
Mupirocin LithiumC₂₆H₄₃LiO₉506.56Lithium salt of pseudomonic acid ASynthetic lithium salt preparation

Salt Form Characteristics and Significance

The conversion of mupirocin to its lithium salt form represents a significant advancement in pharmaceutical development, addressing several limitations associated with the free acid compound [22] [24] [26]. The lithium salt formation involves the replacement of the acidic hydrogen in the carboxylic acid group with a lithium cation, creating an ionic compound with enhanced properties [1] [22].

The selection of lithium as the counterion provides specific advantages over alternative metal salts [22] [23] [26]. Lithium salts generally demonstrate favorable pharmaceutical properties including enhanced solubility, improved stability, and reduced hygroscopicity compared to many other metal salt forms [22] [23]. The small ionic radius of lithium facilitates efficient packing in crystalline structures while maintaining adequate aqueous solubility [23].

Non-hygroscopic characteristics represent a crucial advantage of the lithium salt form over potentially hygroscopic alternatives [10] [12]. This property ensures consistent handling characteristics and reduces concerns about moisture uptake during manufacturing, storage, and formulation processes [10] [12]. The non-hygroscopic nature contributes to improved pharmaceutical stability and predictable performance [12].

Solubility enhancement achieved through lithium salt formation dramatically improves the compound's pharmaceutical utility [5] [10] [24]. The transformation from sparingly soluble mupirocin (26.5 micrograms per milliliter) to freely soluble mupirocin lithium (10 milligrams per milliliter) represents approximately a 400-fold increase in aqueous solubility [5] [24]. This enhancement facilitates formulation development and ensures consistent bioavailability characteristics [24].

Crystalline properties of mupirocin lithium contribute to its pharmaceutical advantages through improved handling characteristics and consistent physical properties [10] [12]. The crystalline powder form provides advantages in manufacturing processes including uniform particle size distribution, predictable flow properties, and consistent compaction behavior [12].

PropertyMupirocin LithiumMupirocin (Free Acid)
Salt TypeMonolithium saltFree carboxylic acid
CounterionLi⁺None
Solubility EnhancementFreely soluble (10 mg/mL)Sparingly soluble (26.5 μg/mL)
HygroscopicityNon-hygroscopicVariable
StabilityStable under recommended conditionsLess stable
Storage Requirements2-8°C, dry conditionsControlled temperature/humidity
Pharmaceutical AdvantageBetter handling, consistent potencyLimited solubility
Ionic CharacterIonic compoundMolecular compound
pH InfluenceLess pH sensitive than free acidpH dependent stability
Crystalline FormCrystalline powderCrystalline

Dates

Modify: 2023-08-15
Hatfield, S. M., J. J. Leyden, and M. I. Parenti. /Mupirocin: A Topical Antibiotic with a Unique Structure and Mechanism of Action./ PubMed (1987): 761-70. Http://www.ncbi.nlm.nih.gov. Web. 5 Aug. 2012.

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